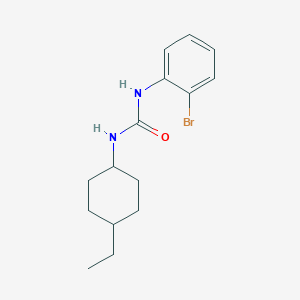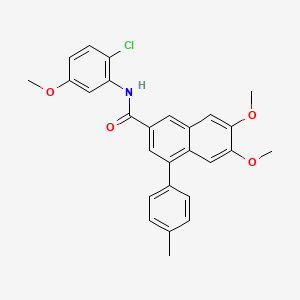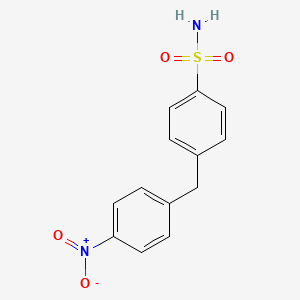![molecular formula C23H28N4O4 B4748502 N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide
Overview
Description
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide, also known as EMBI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide exerts its therapeutic effects by binding to specific targets in the body, such as proteins and enzymes, and modulating their activity. For example, in cancer cells, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide binds to tubulin, a protein involved in cell division, and disrupts its function, leading to cell death. In Alzheimer's and Parkinson's disease, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide binds to amyloid beta and alpha-synuclein proteins, respectively, and prevents their aggregation, which is a hallmark of these diseases.
Biochemical and Physiological Effects:
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In cancer cells, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide induces apoptosis, inhibits angiogenesis, and disrupts cell division. In Alzheimer's and Parkinson's disease, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide prevents protein aggregation and neurotoxicity. Additionally, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide in lab experiments is its specificity for certain targets, which allows for targeted modulation of specific pathways. Additionally, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent. However, one limitation of using N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide. One area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide in animal models and human clinical trials. Finally, the development of more efficient synthesis methods and modifications to the chemical structure of N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide may lead to the discovery of more potent and selective derivatives with greater therapeutic potential.
Scientific Research Applications
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
properties
IUPAC Name |
N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-4-27-19-7-6-17(14-18(19)25-22(27)15-26-9-11-31-12-10-26)24-23(28)16-5-8-20(29-2)21(13-16)30-3/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYANBRCCQQJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-3,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[3-(4-fluorophenyl)propyl]benzamide](/img/structure/B4748426.png)
![10,10-dimethyl-5-[(4-nitrobenzyl)thio]-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4748434.png)
![methyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4748439.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4748453.png)

![2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4748463.png)

![3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748490.png)

![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)


![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4748528.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)